N-tert-butyl-2-(2-cyanophenoxy)acetamide
Description
N-tert-butyl-2-(2-cyanophenoxy)acetamide is a synthetic organic compound characterized by a tert-butyl-substituted acetamide core linked to a 2-cyanophenoxy group. This structure combines a bulky tert-butyl moiety, which enhances steric protection and metabolic stability, with a phenoxy ring bearing a cyano substituent. The cyano group (-CN) is electron-withdrawing, influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
N-tert-butyl-2-(2-cyanophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)15-12(16)9-17-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCLSDUIYZCXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-cyanophenoxy)acetamide typically involves the following steps:
Formation of 2-(2-cyanophenoxy)acetic acid: This can be achieved by reacting 2-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to acetamide: The 2-(2-cyanophenoxy)acetic acid is then converted to its corresponding acetamide by reacting with tert-butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-cyanophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-tert-butyl-2-(2-cyanophenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-cyanophenoxy)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The phenoxy ring’s substituents (e.g., cyano, methoxy, halogens, butyryl) significantly alter electronic properties. For example, the 2-cyano group in the target compound enhances electrophilicity compared to electron-donating methoxy groups in .
- Synthetic Yields : Multicomponent reactions (e.g., ) achieve high yields (95%), while halogenated derivatives (e.g., ) require stepwise amidation with moderate yields (45–82%) .
Physical and Chemical Properties
The table below compares physical properties such as melting points (MP), retention factors (Rf), and molecular weights:
Key Observations :
- Lipophilicity: The target compound’s estimated XLogP3 (~2.1) is higher than the methoxy-substituted derivative (XLogP3 = 1.9), reflecting increased hydrophobicity due to the cyano group .
- Melting Points: Halogenated derivatives (e.g., 2-fluoro in II-51) exhibit higher MPs (155–157°C) compared to non-halogenated analogs (75°C in ), likely due to enhanced intermolecular interactions .
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